Unii-B7DM6S48B2
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Overview
Description
AVN-322 is a compound known as a 5-hydroxytryptamine subtype 6 receptor antagonist. It is manufactured by Avineuro Pharmaceuticals Inc. AVN-322 is known for its ability to reverse the negative effects of scopolamine and MK-801, making it a promising candidate for cognitive enhancement .
Preparation Methods
The synthetic route for AVN-322 involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then subjected to various reaction conditions to achieve the desired product. Industrial production methods for AVN-322 are not widely documented, but it is known to be produced in research laboratories for preclinical and clinical studies .
Chemical Reactions Analysis
AVN-322 undergoes several types of chemical reactions, including:
Oxidation: AVN-322 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: AVN-322 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AVN-322 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the interactions and functions of 5-hydroxytryptamine subtype 6 receptors.
Biology: AVN-322 is employed in biological studies to investigate its effects on cognitive functions and memory enhancement.
Mechanism of Action
AVN-322 exerts its effects by selectively antagonizing the 5-hydroxytryptamine subtype 6 receptor. This receptor is implicated in the processes of learning, memory, and cognition. By blocking this receptor, AVN-322 enhances cognitive function and memory in animal models . The compound also demonstrates antipsychotic potential by restoring cognitive dysfunction induced by scopolamine and MK-801 .
Comparison with Similar Compounds
AVN-322 is similar to other 5-hydroxytryptamine subtype 6 receptor antagonists, such as AVN-101 and AVN-211. These compounds are also under investigation for their potential to treat Alzheimer’s disease and other cognitive disorders . AVN-322 is unique in its high oral bioavailability and favorable blood-brain barrier penetration, making it a promising candidate for further development .
Similar compounds include:
Properties
CAS No. |
1194574-68-9 |
---|---|
Molecular Formula |
C17H20ClN5O2S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16;/h3-7,10H,8-9,11H2,1-2H3,(H,18,20);1H |
InChI Key |
HLQZXWFRTGIZIJ-UHFFFAOYSA-N |
SMILES |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVN-322; AVN 322; AVN322 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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